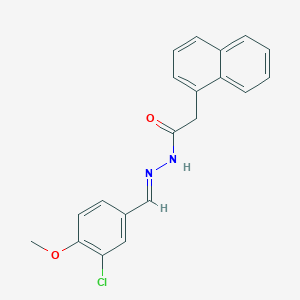

N'-(3-chloro-4-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Schiff bases, including compounds similar to N'-(3-chloro-4-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide, are typically synthesized through condensation reactions. These involve combining an aldehyde component with a primary amine under reflux conditions, often in the presence of an acid catalyst in ethanol or methanol solutions. The yield and purity of these compounds can vary based on reaction conditions and the substituents on the benzylidene and naphthyl components (Alotaibi et al., 2018).

Molecular Structure Analysis

The molecular structure of these Schiff bases is characterized by the presence of a C=N double bond, which is a hallmark of the imine function. These compounds often exhibit planar structures, facilitating the formation of stable crystalline forms through various intermolecular interactions such as hydrogen bonding and π-π stacking (Yathirajan et al., 2007).

Chemical Reactions and Properties

Schiff bases like N'-(3-chloro-4-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide participate in a variety of chemical reactions, including nucleophilic addition due to the presence of the imine group. They can act as ligands, forming complexes with various metals, which can alter their chemical properties significantly. Their reactivity can be influenced by the substituents present on the aromatic rings (Azab et al., 2002).

Physical Properties Analysis

The physical properties of these compounds, such as melting point, solubility, and crystallinity, depend largely on the nature of the substituents and the overall molecular structure. Typically, Schiff bases are solid at room temperature and may exhibit varying degrees of solubility in organic solvents. The crystal packing can be influenced by non-covalent interactions, enhancing their stability and affecting their melting points (Bekircan et al., 2015).

Applications De Recherche Scientifique

Synthesis and Characterization

Several studies have been dedicated to synthesizing novel compounds with the acetohydrazide moiety, focusing on their structural elucidation and potential applications. For instance, Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, exploring their lipase and α-glucosidase inhibition properties. These compounds were characterized by various spectroscopic techniques and showed significant enzyme inhibition, suggesting potential therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).

Biological Activities

The exploration of biological activities is a significant aspect of research on compounds with the acetohydrazide structure. For example, Salahuddin et al. (2014) synthesized and evaluated the anticancer activity of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives. These compounds showed promising activity against various cancer cell lines, indicating their potential as anticancer agents (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Antimicrobial and Anticancer Evaluation

The antimicrobial and anticancer potentials of compounds containing the acetohydrazide moiety have been extensively studied. Amr et al. (2016) synthesized N'-(4-Methoxybenzylidene)-2-[3-cyano-7,8-dihydro-4-(5-methylfuran-2-yl)-2-oxo-2H-pyrano[4,3-b]pyridin-1(5H)-yl]acetohydrazide, evaluating its antimicrobial activity. Their findings revealed significant activity against both gram-positive and gram-negative bacteria, suggesting the therapeutic potential of such compounds (Amr, Mohamed, Al-Omar, & Ghabbour, 2016).

Propriétés

IUPAC Name |

N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2/c1-25-19-10-9-14(11-18(19)21)13-22-23-20(24)12-16-7-4-6-15-5-2-3-8-17(15)16/h2-11,13H,12H2,1H3,(H,23,24)/b22-13+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBODFGFYXCYBZ-LPYMAVHISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3-methylbenzoate](/img/structure/B5577146.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5577153.png)

![6-phenyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5577160.png)

![7-[3-(2-furyl)propyl]-2-oxa-7-azaspiro[4.5]decan-8-one](/img/structure/B5577163.png)

![N-{(3R*,4R*)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5577180.png)

![4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577200.png)

![4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5577204.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5577231.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5577236.png)

![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)